molecular formula C8H16N2O4S2 B555024 L-Homocystine CAS No. 626-72-2

L-Homocystine

Cat. No.: B555024
CAS No.: 626-72-2
M. Wt: 268.4 g/mol
InChI Key: ZTVZLYBCZNMWCF-ZBHICJROSA-N
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Description

L-Homocystine is the oxidized member of the L-homocysteine:this compound pair . It is a disulfide derived from the oxidation of homocysteine . Its relationship with homocysteine is analogous to the relationship between cystine and cysteine .


Synthesis Analysis

Homocysteine, a sulfur-containing amino acid, is a representative intermediate metabolite of methionine (Met) to cysteine (Cys) via several intermediates . The adenosine is then hydrolyzed to yield L-homocysteine . L-Homocysteine has two primary fates: conversion via tetrahydrofolate (THF) back into L-methionine or conversion to L-cysteine .


Molecular Structure Analysis

This compound is an organosulfur compound with the formula (HO2CCH(NH2)CH2CH2S)2 .


Chemical Reactions Analysis

Homocysteine can be synthesized from methionine and then converted back to methionine via the SAM cycle or used to create cysteine and alpha-ketobutyrate . Homocysteine is biosynthesized naturally via a multi-step process .


Physical And Chemical Properties Analysis

This compound is a colorless solid with a molecular weight of 268.35 g/mol . It has a melting point of 281–284 °C .

Scientific Research Applications

  • Activation of Hageman Factor : L-Homocystine activates the Hageman factor, which initiates clotting and induces the evolution of plasma kinins. This suggests its involvement in thrombosis in patients with homocystinuria (Ratnoff, 1968).

  • Disruption of Zinc and Redox Homeostasis : L-Homocysteine and/or this compound interact with extracellular proteins and intracellular zinc-chaperone metallothionein, disrupting zinc and redox homeostasis. This highlights its role in oxidative stress and cellular damage (Barbato et al., 2007).

  • Nutritional Studies : Research has shown that rats can grow on a diet where homocystine is the only sulfur-containing amino acid, suggesting its metabolic significance in the presence of vitamin B12 and folic acid (Bennett, 1950).

  • Malignant Cell Survival : Homocystine has been observed to replace methionine in cell cultures, resulting in the survival of normal cells but the death of malignant cells. This points to its potential application in cancer research (Halpern et al., 1974).

  • Treatment of Homocystinuria : A diet low in methionine, supplemented with L-cystine and choline, significantly reduced plasma-homocystine levels in children with homocystinuria, demonstrating its therapeutic potential (Perry et al., 1968).

  • Arteriosclerosis Research : Homocystine-induced arteriosclerosis in animal models highlights its role in vascular endothelial damage and smooth muscle cell proliferation (Harker et al., 1976).

  • Cardiovascular Disease Risk : Studies have shown that methionine intolerance and elevated homocystine levels may be risk factors for coronary artery disease (Murphy-Chutorian et al., 1985).

  • Detection of Homocystinuria Heterozygotes : L-Methionine loading tests can distinguish between parents of homocystinuria patients and control subjects, indicating its diagnostic application (Sardharwalla et al., 1974).

  • Homocysteine and Atherothrombosis : Homocysteine and its dimer form, homocystine, are linked to atherosclerotic diseases, suggesting their importance in cardiovascular health (Thambyrajah & Townend, 2000).

  • Clinical and Pathological Review in Homocystinuria Cases : Studies have revealed a consistent clinical picture characterized by mental retardation and cardiovascular diseases in homocystinuria, emphasizing the need for understanding homocystine's role in these pathologies (Carson et al., 1965).

  • Homocystine Metabolism Studies : Research on homocystine uptake in isolated rat renal cortical tubules has extended the knowledge of homocystine metabolism and provided insights for the treatment of homocystinuria (Foreman et al., 1982).

  • Endothelial Nitric Oxide Synthase-Dependent Lipid Peroxidation : L-Homocysteine and this compound induce endothelial nitric oxide synthase-dependent lipid peroxidation in endothelial cells, pointing to their role in oxidative stress and cardiovascular disease (Heydrick et al., 2004).

Mechanism of Action

Target of Action

L-Homocystine, a thiol-containing amino acid, is formed by the demethylation of methionine . It primarily targets enzymes such as S-ribosylhomocysteine lyase and 5-methyltetrahydropteroyltriglutamate–homocysteine methyltransferase . These enzymes play crucial roles in various biochemical reactions, including the metabolism of amino acids and the regulation of methionine availability .

Mode of Action

This compound interacts with its targets to influence the metabolism of methionine and cysteine. It is synthesized from methionine and can be converted back to methionine via the SAM cycle or used to create cysteine . The interaction with its targets results in changes in the metabolic pathways of these amino acids, affecting various physiological processes.

Biochemical Pathways

This compound is involved in two major metabolic pathways: the remethylation to form methionine and the transsulfuration pathway to form cysteine . Both these pathways require vitamin-derived cofactors, including pyridoxine (vitamin B6), for transsulfuration pathway mediated synthesis of cysteine as well as folate (vitamin B9), cobalamin (vitamin B12), and riboflavin (vitamin B2) in the methionine synthesis cycle . These pathways are key in post-genomic and epigenetic regulation mechanisms .

Pharmacokinetics

It is known that the metabolism of this compound is crucial for regulating methionine availability and protein homeostasis .

Result of Action

The molecular and cellular effects of this compound’s action are significant. Its metabolism is linked to the overproduction of free radicals, induced oxidative stress, mitochondrial impairments, and systemic inflammation . Elevated concentrations of this compound in the blood plasma (hyperhomocysteinemia) are associated with increased risks of various health conditions, including eye disorders, coronary artery diseases, atherosclerosis, myocardial infarction, ischemic stroke, thrombotic events, cancer development and progression, osteoporosis, neurodegenerative disorders, pregnancy complications, delayed healing processes, and poor COVID-19 outcomes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, increased intake of methionine, certain medications, disease state, pregnancy, and lactation are known to contribute to variations in this compound levels . Additionally, the presence of vitamin-derived cofactors, including pyridoxine (vitamin B6), folate (vitamin B9), cobalamin (vitamin B12), and riboflavin (vitamin B2), is crucial for the metabolic pathways of this compound .

Safety and Hazards

In case of accidental exposure, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of L-Homocystine involves the oxidation of L-Homocysteine. This can be achieved through a series of chemical reactions.", "Starting Materials": [ "L-Homocysteine", "Hydrogen peroxide", "Sodium hydroxide", "Water", "Ethanol" ], "Reaction": [ "Step 1: Dissolve L-Homocysteine in water and add sodium hydroxide to adjust the pH to around 9.", "Step 2: Add hydrogen peroxide dropwise to the solution while stirring continuously. The reaction mixture will turn yellow.", "Step 3: Continue stirring the reaction mixture for about 2 hours at room temperature.", "Step 4: Add ethanol to the reaction mixture to precipitate L-Homocystine.", "Step 5: Filter the precipitate and wash it with ethanol to obtain pure L-Homocystine." ] }

626-72-2

Molecular Formula

C8H16N2O4S2

Molecular Weight

268.4 g/mol

IUPAC Name

2-amino-4-[[(3S)-3-amino-3-carboxypropyl]disulfanyl]butanoic acid

InChI

InChI=1S/C8H16N2O4S2/c9-5(7(11)12)1-3-15-16-4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14)/t5-,6?/m0/s1

InChI Key

ZTVZLYBCZNMWCF-ZBHICJROSA-N

Isomeric SMILES

C(CSSCCC(C(=O)O)N)[C@@H](C(=O)O)N

SMILES

C(CSSCCC(C(=O)O)N)C(C(=O)O)N

Canonical SMILES

C(CSSCCC(C(=O)O)N)C(C(=O)O)N

melting_point

300 °C

626-69-7

physical_description

Solid

solubility

0.2 mg/mL at 25 °C

synonyms

SerineO-sulfate; L-SerineO-sulfate; O-Sulfo-L-Serine; O-sulfonato-L-serine; L-Serine,O-sulfo-; 626-69-7; H-SER(SO3H)-OH; L-serineO-(hydrogensulfate); CHEBI:15829; (2S)-2-amino-3-(sulfooxy)propanoicacid; L-SOS; AC1L4VAG; AC1Q6XIM; C3H7NO6S; CHEMBL28885; SCHEMBL4314030; BDBM17663; CTK2F6092; ZINC4095907; L-Serine,hydrogensulfate(ester); 7239AH; AR-1K9269; KM0646; AKOS006271404; (2S)-2-amino-3-sulfooxypropanoicacid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: L-homocysteine can interact with metallothionein, a protein crucial for zinc homeostasis and antioxidant defense within cells, including endothelial cells. This interaction forms a mixed-disulfide conjugate, leading to impaired zinc binding capacity of metallothionein and increased intracellular free zinc levels. [] This disruption of zinc homeostasis can activate stress response pathways and contribute to endothelial dysfunction, a hallmark of cardiovascular diseases. [, ]

A: Research suggests that L-homocysteine can induce the expression and secretion of pro-inflammatory cytokines like monocyte chemoattractant protein-1 (MCP-1) and interleukin-8 (IL-8) in human aortic endothelial cells. [] This inflammatory response can attract monocytes, a type of white blood cell, to the site of endothelial damage, potentially exacerbating atherosclerotic plaque formation. []

A: In vitro studies indicate that L-homocysteine and L-homocystine can significantly enhance the production of thromboxane B2 (TXB2) in platelets. [] TXB2 is a potent platelet aggregator and vasoconstrictor, suggesting a potential mechanism by which elevated L-homocysteine levels might contribute to a pro-thrombotic state, increasing the risk of blood clot formation. []

ANone: The molecular formula of this compound is C8H16N2O4S2, and its molecular weight is 268.37 g/mol.

A: this compound displays distinct spectroscopic characteristics. For instance, in circular dichroism (CD) spectroscopy, this compound exhibits a broad, shallow band with a maximum between 265 and 280 nm. This band is significantly less intense compared to that of L-cystine at 255 nm, highlighting structural differences between these two disulfide-containing amino acids. []

A: this compound has shown promise in the creation of biocompatible materials. For example, it can serve as a crosslinker in the synthesis of covalently crosslinked copolypeptide hydrogels. [] These hydrogels, formed by copolymerizing this compound with other amino acid monomers, exhibit tunable properties depending on the crosslinker density. []

ANone: this compound itself does not possess inherent catalytic properties. It primarily serves as a substrate or metabolic intermediate in various biological processes.

ANone: The provided research articles do not offer specific details on computational studies or QSAR models explicitly focused on this compound.

A: Research indicates that this compound, when used as a crosslinker in copolypeptide hydrogels, yields stronger gels compared to L-cystine. [] This difference in gel strength suggests that the longer carbon chain in this compound, compared to L-cystine, might contribute to enhanced crosslinking efficiency and overall hydrogel stability. []

ANone: The provided research articles do not delve into the specific stability characteristics or formulation strategies for this compound.

ANone: The specific SHE regulations surrounding this compound can vary depending on geographical location and intended use. It's crucial to consult and adhere to local regulations and safety data sheets provided by suppliers.

A: L-homocysteine is metabolized through various pathways, with one crucial route involving the enzyme cystathionine β-synthase. Deficiencies in this enzyme can lead to elevated homocysteine levels, a condition known as homocystinuria, which is associated with a higher risk of vascular diseases. [, ]

A: Animal studies, specifically using rat embryo cultures, have shown that elevated levels of L-homocysteine can be embryotoxic. [] Interestingly, L-homocysteine at lower concentrations has been observed to prevent neural tube defects in these cultures, highlighting the complex role of homocysteine in development. []

A: Clinical studies have indicated that individuals with type 1 diabetes often exhibit elevated homocysteine levels, particularly those with nephropathy. [] This hyperhomocysteinemia, often coupled with increased thrombomodulin levels (a marker of endothelial damage), suggests a potential link between homocysteine metabolism and the increased risk of cardiovascular complications in diabetic patients. []

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